Rebaudioside J

Description

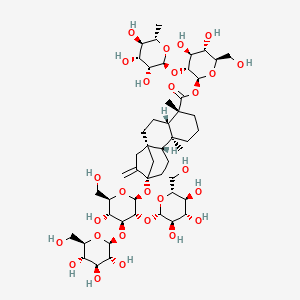

Structure

2D Structure

Properties

Molecular Formula |

C50H80O27 |

|---|---|

Molecular Weight |

1113.2 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C50H80O27/c1-18-12-49-10-6-24-47(3,8-5-9-48(24,4)46(67)76-44-39(34(63)29(58)22(15-53)71-44)74-41-35(64)31(60)26(55)19(2)68-41)25(49)7-11-50(18,17-49)77-45-40(75-43-37(66)33(62)28(57)21(14-52)70-43)38(30(59)23(16-54)72-45)73-42-36(65)32(61)27(56)20(13-51)69-42/h19-45,51-66H,1,5-17H2,2-4H3/t19-,20+,21+,22+,23+,24-,25-,26-,27+,28+,29+,30+,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+,41-,42-,43-,44-,45-,47+,48+,49+,50-/m0/s1 |

InChI Key |

HINSNOJRHFIMKB-DJDMUFINSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Minor Steviol Glycosides: The Case of Rebaudioside J

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stevia rebaudiana Bertoni, a perennial shrub native to South America, is renowned for its production of intensely sweet diterpenoid glycosides, known as steviol glycosides.[1][2] While stevioside and rebaudioside A are the most abundant and well-characterized of these compounds, the plant synthesizes a complex mixture of minor glycosides that contribute to the overall taste profile and possess potential biological activities.[3][4] The discovery and isolation of these minor components, such as Rebaudioside J, are critical for the development of next-generation natural sweeteners with improved organoleptic properties and for the exploration of their therapeutic potential.[4]

This technical guide provides an in-depth overview of the methodologies employed in the discovery, isolation, and characterization of minor steviol glycosides, with a specific focus on the approach that would be taken for a compound like this compound. Due to the limited publicly available information on the specific discovery and isolation of this compound, this document outlines a generalized yet detailed protocol based on established techniques for other minor steviol glycosides.

This compound has the chemical formula C₅₀H₈₀O₂₇ and a CAS number of 1313049-59-0.[5] The high number of oxygen atoms in its chemical formula suggests a heavily glycosylated structure, typical of many minor steviol glycosides.

I. Discovery and Initial Screening

The discovery of novel minor steviol glycosides like this compound typically begins with the comprehensive analysis of crude or partially purified extracts of Stevia rebaudiana leaves.

Experimental Protocol: Initial Extraction and Screening

-

Plant Material Preparation: Dried leaves of Stevia rebaudiana are ground into a fine powder to increase the surface area for extraction.[6]

-

Solvent Extraction: The powdered leaves are extracted with a polar solvent to isolate the water-soluble steviol glycosides. Methanol, ethanol, and hot water are commonly used solvents.[7] A typical laboratory-scale extraction would involve refluxing the leaf powder with 80% aqueous methanol for several hours.

-

Crude Extract Preparation: The solvent is evaporated under reduced pressure to yield a crude extract. This extract contains a complex mixture of steviol glycosides, chlorophyll, phenolics, and other plant metabolites.

-

Preliminary Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).[8] This initial screening helps to identify known major and minor steviol glycosides and to tentatively identify novel compounds based on their retention times and mass-to-charge ratios.

II. Isolation and Purification

The isolation of a specific minor steviol glycoside like this compound from the complex crude extract is a multi-step process involving various chromatographic techniques.

Experimental Protocol: Multi-Step Chromatographic Purification

-

Solvent-Solvent Partitioning: The crude extract is dissolved in water and partitioned against a non-polar solvent like n-hexane to remove lipids and pigments. Subsequently, it is partitioned with a more polar solvent like n-butanol to concentrate the glycosides.

-

Adsorbent Chromatography: The n-butanol fraction is subjected to column chromatography using an adsorbent resin, such as Diaion HP-20 or Amberlite XAD series.[9] The column is washed with water to remove salts and highly polar impurities, and the steviol glycosides are then eluted with an increasing gradient of methanol or ethanol in water.

-

Silica Gel Chromatography: Fractions enriched with minor glycosides are further purified by column chromatography on silica gel. A solvent system of chloroform-methanol-water in varying ratios is often used for elution.

-

Preparative HPLC: The final purification of this compound is achieved by preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[9] A gradient of acetonitrile and water is typically used as the mobile phase. Fractions are collected and analyzed by analytical HPLC to assess purity.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the isolation and analysis of steviol glycosides. Please note that specific values for this compound are not publicly available and the data presented here are representative values for minor steviol glycosides.

| Parameter | Value | Method of Analysis | Reference |

| Extraction Yield (Crude Extract) | 10-15% of dry leaf weight | Gravimetric | [6] |

| Total Steviol Glycoside Content in Crude Extract | 50-60% | HPLC-UV | [2] |

| Purity after Column Chromatography | 70-80% | HPLC-UV | [9] |

| Final Purity after Preparative HPLC | >95% | HPLC-UV | [9] |

| Limit of Detection (LOD) for Steviol Glycosides | 1.07 mg/L | UHPLC-Orbitrap MS | |

| Limit of Quantification (LOQ) for Steviol Glycosides | 3.55 mg/L | UHPLC-Orbitrap MS |

III. Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound.[8] Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns, which provide information about the sequence and linkage of the sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the complete structure.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the connectivity between the aglycone and the sugar units, as well as the linkages between the sugars.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to determine the stereochemistry.[10]

-

IV. Visualization of Workflows and Structures

The following diagrams illustrate the general workflow for the discovery and isolation of minor steviol glycosides and the basic structure of the steviol backbone.

Caption: General workflow for the discovery and isolation of minor steviol glycosides.

References

- 1. Steviol glycoside - Wikipedia [en.wikipedia.org]

- 2. Stevia - Wikipedia [en.wikipedia.org]

- 3. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. standards.chromadex.com [standards.chromadex.com]

- 6. academic.oup.com [academic.oup.com]

- 7. jetir.org [jetir.org]

- 8. air.unimi.it [air.unimi.it]

- 9. Development of Next Generation Stevia Sweetener: Rebaudioside M [mdpi.com]

- 10. Minor diterpene glycosides from the leaves of Stevia rebaudiana - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Rebaudioside J

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebaudioside J is a naturally occurring steviol glycoside found in the leaves of Stevia rebaudiana Bertoni. As a member of the rebaudioside family, it holds potential as a non-caloric, high-intensity sweetener. This technical guide provides a detailed overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this particular glycoside, this document also presents comparative data from closely related and well-characterized rebaudiosides to offer a predictive context. Furthermore, this guide outlines detailed experimental protocols for the extraction, purification, and analytical characterization of this compound, adapted from established methods for other steviol glycosides. Finally, a hypothetical signaling pathway is proposed based on the known biological activities of similar compounds, providing a framework for future research into its pharmacological effects.

Physical and Chemical Properties

| Property | This compound | Rebaudioside A[1][2] | Rebaudioside D[3] | Rebaudioside M[4] |

| Molecular Formula | C₅₀H₈₀O₂₇[5] | C₄₄H₇₀O₂₃ | C₅₀H₈₀O₂₈ | C₅₆H₉₀O₃₃ |

| Molecular Weight | 1113.15 g/mol [5] | 967.01 g/mol | 1129.15 g/mol | 1291.29 g/mol |

| CAS Number | 1313049-59-0[5] | 58543-16-1 | 63279-14-1 | 1220616-44-3 |

| Appearance | White Powder[5] | White powder | White crystalline solid | White to off-white crystalline powder |

| Melting Point (°C) | Data not available | 242 - 244 | Data not available | Data not available |

| Solubility | Soluble in DMSO[6] | Slightly soluble in water and ethanol.[7] Solubility increases in water-ethanol mixtures.[8][9] | Data not available | Slightly soluble in water (0.1 g/100 mL at 25°C) and ethanol. Amorphous form has higher water solubility (1.1-1.3%).[4][10] |

| Specific Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available |

| Stability | Data not available | Stable under dry conditions. In solution, most stable at pH 4-8. Stability decreases at higher temperatures and below pH 2.[4] | Data not available | Stable as a dry powder. In solution, most stable at pH 4-8, with decreased stability at higher temperatures and below pH 2.[4][10] |

Note: The solubility and stability of steviol glycosides are generally influenced by the number and arrangement of glucose units. It can be inferred that this compound, being a complex glycoside, likely exhibits limited solubility in non-polar solvents and greater solubility in polar protic solvents, with stability being pH and temperature-dependent. Experimental verification is required to confirm these properties.

Experimental Protocols

The following protocols are adapted from established methodologies for the extraction, purification, and analysis of steviol glycosides and can be applied to this compound.

Extraction and Purification of this compound

This protocol describes a general procedure for the extraction and subsequent purification of this compound from dried Stevia rebaudiana leaves.

2.1.1. Extraction

-

Preparation of Plant Material: Air-dry fresh Stevia rebaudiana leaves, followed by oven drying at 50-60°C to a moisture content of 8-12%.[11] Grind the dried leaves into a fine powder.

-

Solvent Extraction: Suspend the powdered leaves in a polar solvent such as methanol or a mixture of water and ethanol.[11][12] A common ratio is 1:10 (w/v) of leaf powder to solvent.

-

Extraction Process: Stir the mixture at room temperature for several hours or perform extraction using techniques like sonication or microwave-assisted extraction to improve efficiency.[2]

-

Filtration and Concentration: Filter the mixture to remove solid plant material. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Purification by Column Chromatography

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like chloroform.[12]

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the prepared column.[12]

-

Elution: Elute the column with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol (e.g., from 95:5 to 85:15 chloroform:methanol).[12]

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]

-

Isolation: Combine fractions containing pure this compound and evaporate the solvent to yield the purified compound. Further purification can be achieved using preparative HPLC.[13]

Analytical Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a UV detector is suitable for the analysis.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., sodium phosphate buffer at pH 2.6) is typically employed.[15] A common mobile phase composition is a 32:68 (v/v) mixture of acetonitrile and buffer.

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[14]

-

Detection: Detection is typically performed at 210 nm.[16]

-

Sample Preparation: Prepare standard solutions of this compound in the mobile phase. Dissolve and dilute extracted samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.[17]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of purified this compound in a suitable deuterated solvent such as pyridine-d₅ or DMSO-d₆.[2][5][18]

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for detailed structural elucidation.

-

Experiments: Acquire 1D (¹H and ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC) to fully assign the proton and carbon signals and confirm the structure of this compound.[19][20]

2.2.3. Mass Spectrometry (MS)

-

Instrumentation: Couple the HPLC system to a mass spectrometer with an electrospray ionization (ESI) source for accurate mass determination.[21]

-

Analysis: Operate the mass spectrometer in negative or positive ion mode to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and structure.[17]

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, studies on other steviol glycosides suggest potential biological activities that may be relevant.

Hypothetical Bitter Taste Receptor Signaling

Several steviol glycosides are known to elicit a bitter off-taste by activating specific human bitter taste receptors (hTAS2Rs), namely hTAS2R4 and hTAS2R14.[22][23][24] It is plausible that this compound, due to its structural similarity to other rebaudiosides, may also interact with these receptors. The activation of these G-protein coupled receptors (GPCRs) typically involves the G-protein gustducin, leading to a signaling cascade that results in neurotransmitter release and the perception of bitterness.

Caption: Hypothetical signaling pathway for this compound-induced bitter taste perception.

Potential Insulin-Mimetic Activity

Studies have shown that some steviol glycosides can exert insulin-mimetic effects by activating the PI3K/Akt signaling pathway, leading to increased glucose uptake.[6][25][26][27] This suggests that this compound could potentially have similar effects, making it a candidate for further investigation in the context of metabolic disorders. The proposed mechanism involves the binding of the glycoside to the insulin receptor, triggering a phosphorylation cascade that ultimately leads to the translocation of GLUT4 glucose transporters to the cell membrane.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the comprehensive study of this compound, from initial extraction to biological activity assessment.

Caption: A logical workflow for the isolation, characterization, and biological evaluation of this compound.

Conclusion

This compound is a lesser-known steviol glycoside with potential applications in the food and pharmaceutical industries. This guide has compiled the currently available data on its physical and chemical properties and provided a comparative context with other rebaudiosides. The detailed experimental protocols offer a starting point for researchers to isolate and characterize this compound. The proposed signaling pathways, based on the activities of related molecules, highlight promising avenues for future research into the biological effects of this compound. Further experimental studies are crucial to fully elucidate the properties and potential applications of this natural sweetener.

References

- 1. Rebaudioside A | C44H70O23 | CID 6918840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Structure, Properties, and Biomedical Activity of Natural Sweeteners Steviosides: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Digital NMR Profiles as Building Blocks: Assembling 1H Fingerprints of Steviol Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycosides from Stevia rebaudiana Bertoni Possess Insulin-Mimetic and Antioxidant Activities in Rat Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative study of rebaudioside A and rebaudioside Aα: physicochemical properties and in vivo metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. plantsjournal.com [plantsjournal.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. akjournals.com [akjournals.com]

- 14. Fast and isocratic HPLC-method for steviol glycosides analysis from Stevia rebaudiana leaves | Semantic Scholar [semanticscholar.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. air.unimi.it [air.unimi.it]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. biomedscidirect.com [biomedscidirect.com]

- 21. nutrafoods.eu [nutrafoods.eu]

- 22. Taste receptor discovery could help industry ease the bitter taste of stevia [foodnavigator.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Docking and Molecular Dynamics of Steviol Glycoside-Human Bitter Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. iris.unimore.it [iris.unimore.it]

Rebaudioside J: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside J is a naturally occurring sweet-tasting diterpene glycoside found in the leaves of the Stevia rebaudiana plant. As a member of the steviol glycoside family, it is gaining interest within the scientific and industrial communities for its potential as a non-caloric sweetener and for its broader biological activities. This technical guide provides a detailed overview of the core physicochemical properties, analytical methodologies, and biological signaling pathways associated with this compound and its closely related compounds.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. Due to the limited availability of extensive experimental data specifically for this compound, properties of the well-studied Rebaudioside A are also included for comparative purposes.

| Property | This compound | Rebaudioside A |

| CAS Number | 1313049-59-0[1] | 58543-16-1 |

| Molecular Formula | C₅₀H₈₀O₂₇[1] | C₄₄H₇₀O₂₃[2] |

| Molecular Weight | 1113.15 g/mol [1] | 967.0 g/mol [2] |

| Solubility | Soluble in DMSO. Information on solubility in other common solvents is limited. | Poorly soluble in water and ethanol alone. Solubility is enhanced in ethanol:water mixtures.[3][4][5] |

| Purity | Commercially available in various purities. | Commercially available in high purity (e.g., >95%).[6] |

Experimental Protocols

The following sections detail established methodologies for the extraction, purification, and analysis of steviol glycosides. While these protocols have been primarily developed for the more abundant steviol glycosides like Stevioside and Rebaudioside A, they provide a robust framework that can be adapted for the isolation and characterization of this compound.

Extraction of Steviol Glycosides from Stevia rebaudiana Leaves

This protocol describes a general method for the extraction of a mixture of steviol glycosides from dried Stevia leaves.

Materials:

-

Dried and powdered Stevia rebaudiana leaves

-

Methanol (or Ethanol)

-

Water

-

Reflux apparatus

-

Filtration system (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Combine the powdered Stevia leaves with a solvent mixture, typically methanol or ethanol and water (e.g., 70% ethanol). A common ratio is 1:10 (w/v) of leaves to solvent.

-

The mixture is heated under reflux for 1-2 hours. Some protocols also utilize ultrasonication or microwave-assisted extraction to improve efficiency.[7][8]

-

After extraction, the mixture is cooled and filtered to separate the liquid extract from the solid plant material.

-

The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract rich in steviol glycosides.

Purification of this compound

Purification of individual steviol glycosides is typically achieved through chromatographic techniques.

Materials:

-

Crude steviol glycoside extract

-

Silica gel for column chromatography

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Thin Layer Chromatography (TLC) plates

-

Crystallization solvents (e.g., methanol, ethanol)

Procedure:

-

The crude extract is dissolved in a minimal amount of the initial chromatography solvent.

-

The dissolved extract is loaded onto a silica gel column.

-

The column is eluted with a solvent gradient, starting with a less polar mixture and gradually increasing the polarity (e.g., from 95:5 to 85:15 chloroform:methanol).

-

Fractions are collected and analyzed by TLC to identify those containing this compound.

-

Fractions containing the target compound are combined, and the solvent is evaporated.

-

The purified this compound can be further purified by crystallization from a suitable solvent like methanol or ethanol.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the standard analytical technique for the quantification and quality control of steviol glycosides.

Instrumentation and Conditions:

-

HPLC System: With a UV detector or Mass Spectrometer (MS).

-

Column: A C18 or an amino (NH₂) column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water or a buffer (e.g., sodium phosphate) is typically employed in an isocratic or gradient elution. A common mobile phase is a mixture of acetonitrile and water (80:20, v/v), with the pH adjusted to around 5 with acetic acid.[9]

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Quantification: Performed using an external standard calibration curve prepared from a certified reference standard of this compound.

Signaling Pathways and Biological Activity

Steviol glycosides, including this compound, are known to interact with taste receptors in the oral cavity and enteroendocrine cells in the gut, leading to various physiological responses. A significant area of research is their ability to stimulate the release of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis.

The interaction of Rebaudioside A, a close structural analog of this compound, with bitter taste receptors (TAS2Rs) on enteroendocrine cells has been shown to trigger a signaling cascade that results in GLP-1 secretion.[10][11][12][13][14] This pathway is believed to be a key mechanism behind some of the observed metabolic benefits of steviol glycosides.

Below is a diagram illustrating the proposed signaling pathway for Rebaudioside A-induced GLP-1 release, which can be considered a representative model for this compound.

References

- 1. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rebaudioside A | C44H70O23 | CID 6918840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. aidic.it [aidic.it]

- 10. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]

- 12. research.wur.nl [research.wur.nl]

- 13. researchgate.net [researchgate.net]

- 14. research.wur.nl [research.wur.nl]

Spectroscopic and Spectrometric Characterization of Rebaudioside J: A Technical Overview and Methodological Guide

Introduction

Rebaudioside J, a steviol glycoside derived from the leaves of Stevia rebaudiana, is a member of a class of natural, non-caloric sweeteners of significant interest to the food, beverage, and pharmaceutical industries. Like other rebaudiosides, its molecular structure is based on a central steviol diterpene core glycosylated at various positions. The specific arrangement and number of sugar moieties dictate the sweetness profile and sensory attributes of each glycoside. Accurate structural elucidation and purity assessment are critical for research, development, and quality control. This technical guide provides an overview of the available spectroscopic data for this compound and presents a generalized, in-depth methodology for the spectroscopic and spectrometric analysis of rebaudiosides, using well-characterized analogues as illustrative examples due to the limited public availability of data for this compound itself.

This compound: Identity and Available Data

This compound is a known steviol glycoside with the following identifiers:

-

Molecular Weight: 1113.15 g/mol [3]

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule. For rebaudiosides, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these large, polar molecules with minimal fragmentation.

Tandem Mass Spectrometry (MS/MS) of this compound

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. For this compound, which possesses one glucose and one rhamnose moiety at the C-19 position, the major product ion in the MS/MS spectrum corresponds to the neutral loss of these two sugar units.[6] This fragmentation pattern is characteristic of steviol glycosides and aids in the identification of the types and locations of the sugar residues.

A General Methodological Approach for Spectroscopic Analysis of Rebaudiosides

Given the scarcity of public data for this compound, this section outlines a comprehensive, generalized protocol for the spectroscopic analysis of rebaudiosides, using Rebaudioside A as a well-documented example. These methodologies are broadly applicable to the characterization of other steviol glycosides, including this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a rebaudioside from a crude plant extract.

References

- 1. standards.chromadex.com [standards.chromadex.com]

- 2. labshake.com [labshake.com]

- 3. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 4. This compound | 1313049-59-0 | OR46452 | Biosynth [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification, Chemical Synthesis, and Sweetness Evaluation of Rhamnose or Xylose Containing Steviol Glycosides of Stevia (Stevia rebaudiana) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Rebaudioside J: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of Rebaudioside J and related steviol glycosides, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction

This compound, a minor steviol glycoside found in the leaves of Stevia rebaudiana, is of increasing interest to the food, beverage, and pharmaceutical industries due to its potential as a non-caloric sweetener with a favorable taste profile. A critical parameter for its application and formulation is its solubility in various solvent systems. This technical guide provides a summary of the available solubility information for this compound and a more detailed quantitative analysis of the solubility of other key rebaudiosides, offering valuable insights for formulation development and analytical methodology.

Solubility of this compound

Currently, specific quantitative solubility data for this compound in various solvents is limited in publicly available literature. However, it is known to be soluble in Dimethyl Sulfoxide (DMSO)[1]. For practical laboratory purposes, it is advisable to prepare stock solutions in a suitable organic solvent like DMSO before further dilution into aqueous media. To enhance solubility, warming the solution to 37°C and utilizing an ultrasonic bath may be beneficial.

Comparative Solubility of Other Rebaudiosides

To provide a framework for understanding the potential solubility behavior of this compound, this section details the solubility of other structurally related and commercially significant rebaudiosides.

Rebaudioside A

Rebaudioside A is one of the most abundant and well-studied steviol glycosides. Its solubility is generally low in both water and ethanol[2][3]. However, the use of ethanol-water mixtures can significantly enhance its solubility, and this is also temperature-dependent[2][3][4][5][6].

Table 1: Solubility of Rebaudioside A in Water, Ethanol, and their Binary Mixtures at Various Temperatures [7]

| Temperature (°C) | Water (g/L) | Ethanol:Water 30:70 (w/w) (g/L) | Ethanol:Water 70:30 (w/w) (g/L) | Ethanol (g/L) |

| 5 | 5.0 | 7.1 | 56.2 | 3.6 |

| 30 | 3.7 | 33.9 | 72.8 | 3.2 |

| 35 | 3.2 | 50.1 | 86.6 | 2.3 |

| 40 | 3.8 | 80.4 | 105.7 | 2.1 |

| 45 | 3.8 | 117.1 | 124.1 | 2.3 |

| 50 | 6.6 | 156.8 | 213.7 | 3.7 |

Rebaudioside C and D

Rebaudioside C and D are noted for their low aqueous solubilities. The solubility of free Rebaudioside C and D is approximately 0.1–0.2% (w/v)[8]. The use of gamma-cyclodextrin has been shown to enhance the aqueous solubility of these compounds through the formation of inclusion complexes[8].

Rebaudioside M

Rebaudioside M, another steviol glycoside with a favorable taste profile, also exhibits limited water solubility. The crystalline form of pure Rebaudioside M (>95%) is slightly soluble in water (0.1 g/100 mL at 25°C in 5 minutes) and ethanol[9][10]. The amorphous form of Rebaudioside M has a higher apparent aqueous solubility of 1.1%–1.3% in water at 25°C, with a thermodynamic equilibrium solubility of 0.26% at 25°C[9][10].

Experimental Protocols for Solubility Determination

The following section outlines a general methodology for determining the solubility of steviol glycosides, based on protocols described in the literature[2][3][4][5][6][7][11].

Materials and Equipment

-

Solute: Purified Rebaudioside or other steviol glycoside standard.

-

Solvents: HPLC-grade water, ethanol, methanol, DMSO, and other relevant organic solvents.

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Sonicator

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a steviol glycoside.

Detailed Steps:

-

Preparation of Supersaturated Solutions: Add an excess amount of the steviol glycoside to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a vortex mixer or shaker) in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: After equilibration, the samples are centrifuged at high speed to pellet the undissolved solute.

-

Sample Analysis: An aliquot of the clear supernatant is carefully removed, filtered through a syringe filter, and then diluted with a suitable solvent (often the mobile phase for HPLC analysis).

-

Quantification: The concentration of the dissolved steviol glycoside in the diluted sample is determined by a validated HPLC method using a calibration curve prepared from standards of known concentrations.

-

Calculation: The solubility is then calculated by taking into account the dilution factor.

Conclusion

While direct quantitative solubility data for this compound remains a gap in the scientific literature, the information available for other key rebaudiosides provides a valuable predictive framework. The solubility of these compounds is highly dependent on the solvent system, with aqueous-organic mixtures and temperature playing significant roles. The experimental protocols outlined in this guide provide a robust methodology for researchers to determine the solubility of this compound and other novel steviol glycosides, thereby facilitating their development and application in various industries.

References

- 1. glpbio.com [glpbio.com]

- 2. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Next Generation Stevia Sweetener: Rebaudioside M - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. US20150017284A1 - Compositions and Methods for Improving Rebaudioside M Solubility - Google Patents [patents.google.com]

Rebaudioside J: An In-depth Technical Review of Its Biological Activity and Health Benefits

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the biological activities and health benefits of Rebaudioside J. However, publicly available scientific literature with specific quantitative data, detailed experimental protocols, and elucidated signaling pathways for this compound is exceptionally limited at this time. The majority of research on steviol glycosides has focused on more abundant compounds such as Stevioside and Rebaudioside A. Therefore, this guide will present the known information on this compound and, where data is lacking, will draw upon the extensive research conducted on other major steviol glycosides to provide a potential framework for understanding its activities. All information pertaining to other glycosides will be clearly indicated.

Introduction to this compound

This compound is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is a non-caloric sweetener. Its fundamental mechanism as a sweetener involves the interaction with the sweet taste receptors TAS1R2 and TAS1R3 on the tongue. While its primary commercial application is as a high-intensity sweetener, the broader biological activities of many steviol glycosides suggest potential therapeutic applications. This guide will explore the current, albeit limited, understanding of this compound's biological effects and its potential health benefits, largely by analogy with more thoroughly studied steviol glycosides.

Biological Activities and Potential Health Benefits

The biological activities attributed to steviol glycosides are diverse, with significant research highlighting their anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties. Due to the scarcity of specific data for this compound, the following sections will primarily discuss the activities of Stevioside and Rebaudioside A as a reference, with the understanding that this compound, sharing the same core steviol structure, may exhibit similar properties.

Anti-inflammatory Activity

Steviol glycosides have demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways.

Signaling Pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB signaling cascade is a cornerstone of the inflammatory response. Studies on stevioside have shown that it can suppress the activation of NF-κB, thereby inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] This action is often mediated by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[1]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is another critical regulator of inflammation. Research on Rebaudioside A has indicated its ability to inhibit the phosphorylation of key MAPK proteins, which in turn can downregulate inflammatory responses in macrophages.

Antioxidant Activity

The antioxidant properties of steviol glycosides are attributed to their ability to scavenge free radicals and upregulate endogenous antioxidant enzymes.

Quantitative Data (for Stevia Extracts and other Glycosides):

| Assay | Compound/Extract | Result | Reference |

| DPPH Radical Scavenging | Stevia Leaf Water Extract | IC50: 626.37 µg/mL | [2] |

| DPPH Radical Scavenging | Stevia Leaf Methanol Extract | IC50: 683.90 µg/mL | [2] |

| ORAC | Stevia Leaf Extracts | Higher activity than stem extracts | [3] |

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in absorbance at a specific wavelength.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time.

Anti-Diabetic Effects

Steviol glycosides have been investigated for their potential to manage blood glucose levels.

Mechanisms of Action (for other Steviol Glycosides):

-

Insulin Secretion: Some studies suggest that steviol glycosides can stimulate insulin secretion from pancreatic β-cells.

-

Glucose Uptake: Stevia extracts have been shown to increase the expression of glucose transporter type 4 (GLUT4), facilitating glucose uptake into cells.[4]

-

AMPK (AMP-activated protein kinase) Activation: AMPK is a key regulator of cellular energy metabolism. Activation of AMPK can lead to increased glucose uptake and decreased glucose production in the liver. Some plant-derived compounds have been shown to activate AMPK.[5]

Anti-Cancer Activity

Preliminary research has explored the anti-cancer potential of steviol glycosides.

Quantitative Data (for Stevioside):

| Cell Line | Compound | IC50 | Reference |

| MDA-MB-231 (Breast Cancer) | Stevioside | 55 µM | [6] |

| SKBR3 (Breast Cancer) | Stevioside | 66 µM | [6] |

| HepG2 (Hepatocellular Carcinoma) | Stevioside | 10.91 µM | [7] |

Experimental Protocols:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.

Experimental Methodologies: A General Framework

Conclusion and Future Directions

The biological activities and health benefits of this compound remain a largely unexplored area of research. Based on the extensive studies of other steviol glycosides, it is plausible that this compound possesses anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties. However, dedicated research is imperative to confirm these hypotheses and to quantify its specific effects.

Future research should focus on:

-

Isolation and purification of high-purity this compound to enable accurate biological testing.

-

Comprehensive in vitro screening to determine its antioxidant capacity, anti-inflammatory potential (including cytokine profiling and pathway analysis), and cytotoxicity in various cancer cell lines.

-

In vivo studies in relevant animal models to assess its efficacy and safety for potential therapeutic applications.

-

Elucidation of the precise molecular mechanisms of action, including its interaction with key signaling proteins.

A thorough investigation into the biological landscape of this compound will be crucial in unlocking its full potential as a functional food ingredient and a candidate for novel therapeutic strategies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. jfds.journals.ekb.eg [jfds.journals.ekb.eg]

- 3. Study of Stevia rebaudiana Bertoni antioxidant activities and cellular properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of stevia leaves (Stevia rebaudiana Bertoni) on diabetes: A systematic review and meta‐analysis of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stevioside mediated chemosensitization studies and cytotoxicity assay on breast cancer cell lines MDA-MB-231 and SKBR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Cancer Properties of Stevia rebaudiana; More than a Sweetener - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Potential of Novel Steviol Glycosides: A Technical Guide Focused on Rebaudioside J and Beyond

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steviol glycosides, the natural non-caloric sweeteners extracted from the leaves of Stevia rebaudiana Bertoni, have garnered significant attention beyond their sweetening properties. Extensive research into major steviol glycosides like stevioside and Rebaudioside A has revealed a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and antihypertensive effects.[1][2] As the demand for natural, functional ingredients grows, the focus is shifting towards novel, minor steviol glycosides such as Rebaudioside J. This technical guide provides an in-depth overview of the pharmacological properties of these emerging compounds, with a particular focus on available data for this compound, alongside the well-established activities of other key steviol glycosides. This document aims to serve as a comprehensive resource for researchers and professionals in drug development by summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways.

Pharmacological Properties of Novel Steviol Glycosides

The therapeutic potential of steviol glycosides stems from their diverse biological activities. While research on novel glycosides is still emerging, the extensive studies on stevioside and Rebaudioside A provide a strong foundation for understanding the potential of this class of compounds.

Anti-inflammatory Activity

Steviol glycosides have demonstrated notable anti-inflammatory effects, primarily through the modulation of key signaling pathways. Stevioside, for instance, has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[3][4] This inhibition leads to a reduction in the production of pro-inflammatory cytokines. While specific quantitative data for this compound's anti-inflammatory activity is not yet widely available, the shared steviol backbone suggests it may possess similar properties.

Antioxidant Activity

Several studies have highlighted the antioxidant potential of stevia extracts and isolated steviol glycosides.[5] The antioxidant capacity is often evaluated using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay.[6] While stevia leaf extracts generally exhibit higher antioxidant activity due to the presence of phenolic compounds, purified glycosides also contribute to this effect.[5][7]

Anti-diabetic Effects

The anti-diabetic properties of steviol glycosides are among their most well-documented pharmacological effects. These compounds have been shown to improve insulin sensitivity and promote insulin secretion.[8] Some studies suggest that steviol glycosides can modulate glucose transport and metabolism.[9] Rebaudioside A, for example, has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose homeostasis.[10][11][12]

Cardiovascular Effects

Research suggests that certain steviol glycosides may have beneficial effects on the cardiovascular system. Stevioside, for instance, has been associated with reductions in blood pressure in some studies.[1]

Quantitative Data on Pharmacological Activities

The following tables summarize available quantitative data for the pharmacological properties of various steviol glycosides. It is important to note the current scarcity of such data for this compound.

Table 1: Cytotoxicity of Steviol Glycosides

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Stevia Extract | HepG2 | MTT | 8.68 mg/mL | [6] |

| Stevioside | HepG2 | MTT | 10.91 µM | [6] |

| Rebaudioside A | HepG2 | MTT | 27.72 µM | [13] |

Table 2: Effects on GLP-1 Secretion

| Compound | Cell Line/Model | Concentration | Fold Increase in GLP-1 | Reference |

| Rebaudioside A | STC-1 | 0.5 mM | 1.9 ± 0.4 | [10] |

| Rebaudioside A | STC-1 | 1 mM | 2.3 ± 0.2 | [10] |

| Stevioside | STC-1 | 5 mM | 3.4 ± 0.5 | [10] |

| Rebaudioside A | Mouse Duodenal Organoids | 10 mM | 1.7 | [12] |

| Rebaudioside A | Mouse Jejunal Organoids | 10 mM | 2.2 | [12] |

| Rebaudioside A | Mouse Ileal Organoids | 10 mM | 4.3 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to evaluate the pharmacological properties of steviol glycosides.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: HepG2 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the steviol glycoside (e.g., 0-10 µM for Rebaudioside A) for a specified duration (e.g., 24 hours).[13]

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[13]

GLP-1 Secretion Assay

-

Objective: To measure the amount of GLP-1 released from enteroendocrine cells in response to a stimulus.

-

Cell Culture: Murine STC-1 or human HuTu-80 enteroendocrine cells are cultured in appropriate media.[10]

-

Stimulation: Cells are stimulated with different concentrations of steviol glycosides (e.g., 0.5 mM, 1 mM Rebaudioside A) for a defined period.[10]

-

Supernatant Collection: The cell culture supernatant is collected.

-

GLP-1 Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

-

Data Analysis: The results are expressed as a fold increase in GLP-1 release compared to the control (unstimulated cells).[10]

Oxygen Radical Absorbance Capacity (ORAC) Assay

-

Objective: To measure the antioxidant capacity of a substance against peroxyl radicals.

-

Principle: The assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) that is induced by a peroxyl radical generator (e.g., AAPH).

-

Procedure: The sample is mixed with the fluorescent probe in a multi-well plate. The peroxyl radical generator is added to initiate the reaction.

-

Fluorescence Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.

-

Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and comparing it to a standard antioxidant (e.g., Trolox). The results are expressed as Trolox equivalents (TE) per gram or mole of the sample.[5][6]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of steviol glycosides are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Stevioside has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

GLP-1 Secretion Pathway

The release of GLP-1 from enteroendocrine L-cells is triggered by various stimuli, including nutrients and non-nutritive sweeteners. Rebaudioside A has been shown to stimulate GLP-1 secretion, potentially through the activation of taste receptors (TAS1R2/TAS1R3 and TAS2Rs) on these cells. This activation leads to a signaling cascade involving G-proteins, increased intracellular calcium, and ultimately, the exocytosis of GLP-1-containing granules.

Experimental Workflow for Investigating Novel Steviol Glycosides

A systematic approach is essential for characterizing the pharmacological properties of novel steviol glycosides like this compound.

Conclusion and Future Directions

The existing body of research provides compelling evidence for the pharmacological activities of steviol glycosides, particularly stevioside and Rebaudioside A. These compounds exhibit promising anti-inflammatory, antioxidant, and anti-diabetic properties, with well-defined mechanisms of action involving key signaling pathways such as NF-κB.

However, a significant knowledge gap remains concerning the pharmacological profiles of novel, minor steviol glycosides like this compound. While the shared steviol backbone suggests the potential for similar biological activities, dedicated studies are urgently needed to elucidate their specific properties. Future research should focus on:

-

Isolation and purification of sufficient quantities of novel steviol glycosides for comprehensive pharmacological screening.

-

Quantitative assessment of their bioactivities using standardized in vitro and in vivo models to determine key parameters such as IC50 and EC50 values.

-

Elucidation of the precise mechanisms of action , including their interactions with specific cellular receptors and signaling pathways.

-

Comparative studies to understand how structural variations among different steviol glycosides influence their pharmacological profiles.

Addressing these research priorities will be crucial for unlocking the full therapeutic potential of the diverse family of steviol glycosides and for the development of new, natural-origin drugs and functional food ingredients.

References

- 1. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Not just sweetness, the anti-inflammatory potential of <italic>Stevia rebaudiana</italic> Bertoni and its major glycosides: a systematic review of <italic>in vivo</italic> investigations-Academax [bss.academax.com]

- 5. Integration of Antioxidant Activity Assays Data of Stevia Leaf Extracts: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Study of Stevia rebaudiana Bertoni antioxidant activities and cellular properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - Food & Function (RSC Publishing) DOI:10.1039/D3FO00818E [pubs.rsc.org]

- 11. Rebaudioside A from Stevia rebaudiana stimulates GLP-1 release by enteroendocrine cells via bitter taste signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Noncaloric Sweetener Rebaudioside A Stimulates Glucagon-Like Peptide 1 Release and Increases Enteroendocrine Cell Numbers in 2-Dimensional Mouse Organoids Derived from Different Locations of the Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rebaudioside A Enhances LDL Cholesterol Uptake in HepG2 Cells via Suppression of HMGCR Expression - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Rebaudioside J from Rebaudioside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside J, a minor steviol glycoside found in the leaves of Stevia rebaudiana, is gaining interest as a potential low-calorie sweetener with a favorable taste profile. Due to its low natural abundance, enzymatic synthesis presents a viable alternative for its production on a larger scale. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound from the more abundant Rebaudioside A. The core of this process involves the use of a specific UDP-glycosyltransferase (UGT) to catalyze the transfer of a rhamnosyl group to Rebaudioside A.

Principle of the Reaction

The enzymatic synthesis of this compound from Rebaudioside A is a glycosylation reaction catalyzed by a UDP-glycosyltransferase (UGT). Specifically, the enzyme facilitates the transfer of a rhamnose moiety from a glycosyl donor, UDP-rhamnose, to the C3'-hydroxyl group of the glucose molecule attached at the C13 position of the steviol backbone of Rebaudioside A. This results in the formation of this compound. The reaction can be driven to high conversion rates, reportedly exceeding 90%, by optimizing reaction conditions.[1]

Materials and Reagents

-

Rebaudioside A (Substrate)

-

UDP-rhamnose (Glycosyl Donor)

-

Recombinant UDP-glycosyltransferase (UGT) [Details on a suitable enzyme are provided in the protocol]

-

Phosphate Buffer (e.g., 0.05 M, pH 8.0)

-

Toluene (Optional, for microbial growth inhibition in whole-cell catalysis)

-

Methanol (for sample quenching and HPLC mobile phase)

-

Acetonitrile (for HPLC mobile phase)

-

Purified Water (HPLC grade)

-

Standard of this compound (for analytical purposes)

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Whole Cells

This protocol is adapted from a patented method for preparing this compound.[1]

1. Enzyme Preparation:

-

A suitable UDP-glycosyltransferase (UGT) is required. A specific patent refers to a UGT with an amino acid sequence having at least 80% identity to SEQ ID NO: 2.[1] This enzyme would typically be produced in a recombinant host such as E. coli. The patent describes the use of whole recombinant cells containing the UGT.

2. Reaction Setup:

-

Prepare a 1 L reaction mixture in a suitable vessel.

-

Add 1 L of 0.05 M phosphate buffer (pH 8.0).

-

Add 2 g of UDP-rhamnose.

-

Add 1 g of Rebaudioside A.

-

Add 20 ml of toluene (optional, to prevent microbial contamination).

-

Add 40% (v/v) of the whole cell suspension containing the recombinant UGT-B.[1]

3. Reaction Conditions:

-

Incubate the reaction mixture in a water bath at 40°C.

-

Stir the mixture at 300 rpm for 24 hours.[1]

4. Monitoring the Reaction:

-

Periodically take samples from the reaction mixture.

-

Quench the enzymatic reaction by adding an equal volume of methanol.

-

Analyze the samples by HPLC to determine the conversion of Rebaudioside A to this compound.

Protocol 2: Enzymatic Synthesis of this compound using Lyophilized Enzyme Powder

This protocol provides an alternative using a lyophilized enzyme preparation.[1]

1. Reaction Setup:

-

Prepare a 1 L reaction mixture.

-

Add 1 L of 0.05 M phosphate buffer (pH 8.0).

-

Add 2 g of UDP-rhamnose.

-

Add 1 g of Rebaudioside A.

-

Add 10 g of lyophilized UGT-B powder.[1]

2. Reaction Conditions:

-

Incubate the reaction mixture in a water bath at 40°C.

-

Stir the mixture at 300 rpm for 24 hours.[1]

3. Reaction Monitoring:

-

Follow the same procedure as described in Protocol 1 for monitoring the reaction progress.

Data Presentation

Table 1: Reaction Components and Conditions for this compound Synthesis

| Parameter | Whole Cell System | Lyophilized Enzyme System |

| Substrate (Rebaudioside A) | 1 g/L | 1 g/L |

| Glycosyl Donor (UDP-rhamnose) | 2 g/L | 2 g/L |

| Enzyme | 40% (v/v) UGT-B whole cells | 10 g/L lyophilized UGT-B |

| Buffer | 0.05 M Phosphate, pH 8.0 | 0.05 M Phosphate, pH 8.0 |

| Temperature | 40°C | 40°C |

| Reaction Time | 24 hours | 24 hours |

| Agitation | 300 rpm | 300 rpm |

| Reported Conversion Rate | > 90%[1] | Not explicitly stated, but expected to be high |

Purification and Analysis

Purification of this compound

While the provided search results do not offer a specific protocol for this compound purification, general methods for purifying steviol glycosides can be adapted. These methods often involve chromatographic techniques.

-

Initial Separation: The reaction mixture can be filtered to remove cells or insoluble materials.

-

Column Chromatography: Macroporous adsorption resins can be used for the initial separation of steviol glycosides from other components of the reaction mixture.[2]

-

Preparative HPLC: For high-purity this compound, preparative hydrophilic interaction liquid chromatography (HILIC) can be employed.[3] The separation is based on the differential polarity of Rebaudioside A and this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for analyzing the composition of steviol glycosides.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., sodium phosphate) is commonly used.[4] A typical mobile phase could be a mixture of acetonitrile and 10 mmol/L sodium phosphate buffer (pH ~2.6) in a 32:68 ratio.[4]

-

Flow Rate: A flow rate of 1 mL/min is common.[4]

-

Detection: UV detection at 210 nm is standard for steviol glycosides.[4]

-

Quantification: The concentration of Rebaudioside A and this compound can be determined by comparing the peak areas to those of known standards.

Visualizations

Caption: Enzymatic conversion of Rebaudioside A to this compound.

Caption: General workflow for the synthesis and purification of this compound.

References

Application Notes & Protocols: Enzymatic Production of Rebaudioside J using UDP-Glycosyltransferase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Steviol glycosides, extracted from the leaves of Stevia rebaudiana, are a class of natural, non-caloric sweeteners that have gained significant attention in the food and pharmaceutical industries. Rebaudioside J (Reb J) is a specific steviol glycoside with a desirable taste profile. Traditional extraction from plant sources yields very low amounts of Reb J. Enzymatic synthesis using UDP-glycosyltransferases (UGTs) offers a highly specific and efficient alternative for producing this valuable compound. UGTs are enzymes that catalyze the transfer of a glycosyl moiety from an activated nucleotide sugar donor, such as UDP-rhamnose, to an acceptor molecule.[1][2] This document provides detailed protocols for the enzymatic synthesis of this compound from Rebaudioside A (Reb A) using a specific UDP-glycosyltransferase.

Principle of the Method

The enzymatic production of this compound involves the specific glycosylation of Rebaudioside A. In this reaction, a UDP-glycosyltransferase facilitates the transfer of a rhamnose group from the donor substrate, UDP-rhamnose, to the Reb A molecule. This targeted transfer results in the formation of this compound and the release of Uridine Diphosphate (UDP).[1] The reaction is highly specific, enabling high-purity production of the target glycoside.

Caption: Enzymatic conversion of Rebaudioside A to this compound.

Data Presentation: Reaction Parameters

The following table summarizes the optimized conditions for the enzymatic synthesis of this compound using recombinant whole cells expressing the UDP-glycosyltransferase, as derived from patent literature.[1]

| Parameter | Condition / Value | Source |

| Substrate | Rebaudioside A | [1] |

| Glycosyl Donor | UDP-Rhamnose | [1] |

| Biocatalyst | Recombinant cells containing UDP-glycosyltransferase | [1] |

| Buffer System | 0.05 mol/L Phosphate Buffer | [1] |

| pH | 8.0 | [1] |

| Temperature | 40°C | [1] |

| Reaction Time | 24 hours | [1] |

| Stirring Speed | 300 rpm | [1] |

| Expected Outcome | >90% Conversion Rate | [1] |

Experimental Workflow

The overall process for producing and analyzing this compound involves several key stages, from preparing the biocatalyst to analyzing the final product.

Caption: Overall experimental workflow for Reb J production.

Detailed Experimental Protocols

This protocol describes the preparation of recombinant E. coli cells expressing the target UDP-glycosyltransferase.

-

Inoculation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

-

Scale-Up: Transfer the overnight culture into 500 mL of fresh LB broth with the same antibiotic in a 2 L flask.

-

Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours to allow for protein expression.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet twice with a cold phosphate buffer (e.g., 50 mM, pH 7.5).

-

Storage: The resulting cell pellet (the whole-cell biocatalyst) can be used immediately or stored at -80°C for future use.

This protocol is adapted from a patented method for producing Reb J.[1]

-

Reaction Setup: In a sterile reaction vessel, prepare a 1 L reaction mixture containing:

-

0.05 mol/L Phosphate Buffer (pH 8.0).

-

1 g of Rebaudioside A.

-

2 g of UDP-Rhamnose.

-

-

Pre-incubation: Pre-warm the mixture to the reaction temperature of 40°C.

-

Initiate Reaction: Add the prepared whole-cell biocatalyst to the reaction mixture. A typical loading is 40% (v/v) of the total reaction volume.[1]

-

Incubation: Incubate the reaction at 40°C for 24 hours with constant stirring at 300 rpm.

-

Reaction Termination: Stop the reaction by heating the mixture to 95°C for 10 minutes to inactivate the enzyme, followed by centrifugation to remove the cell debris.

-

Sample Preparation: Collect the supernatant for analysis and purification. The sample should be filtered through a 0.22 µm syringe filter before HPLC analysis.

To characterize the enzyme and optimize reaction conditions, a standardized activity assay is essential. The UDP-Glo™ Glycosyltransferase Assay is a luminescent-based method that measures the amount of UDP produced during the glycosyltransferase reaction.[3][4][5]

Caption: Workflow for the UDP-Glo™ Glycosyltransferase Assay.[3]

-

Reaction Setup: In a white, flat-bottom 96- or 384-well plate, set up a 5-25 µL glycosyltransferase reaction containing the enzyme (purified or as cell lysate), 1 mM Rebaudioside A, and 1 mM UDP-Rhamnose in a suitable reaction buffer.

-

Incubation: Incubate the plate at the desired temperature (e.g., 40°C) for 30-60 minutes.

-

UDP Detection: Allow the plate to cool to room temperature. Add an equal volume of UDP-Glo™ Detection Reagent to each well.[5]

-

Signal Development: Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.

-

Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the concentration of UDP produced.[4]

-

Quantification: Correlate the luminescence signal to the amount of UDP produced by using a UDP standard curve.

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the substrate (Reb A) and the product (Reb J).[6][7]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used. An amino column can also be effective.[7]

-

Mobile Phase: An isocratic or gradient system of acetonitrile and water (or a weak buffer like phosphate buffer) is typically used. A common mobile phase is a mixture of acetonitrile and water in an 80:20 (v/v) ratio.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detection at approximately 210 nm.

-

Sample Injection: Inject 10-20 µL of the filtered reaction supernatant.

-

Quantification: Create a standard curve using purified standards of Rebaudioside A and this compound to determine their concentrations in the reaction samples based on peak area.

| Compound | Expected Retention Time (Approx.) |

| Rebaudioside A | ~ 8-10 min |

| This compound | ~ 6-8 min (typically elutes earlier than Reb A due to rhamnose addition) |

References

- 1. US11952604B2 - Enzymatic method for preparing this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. promega.co.uk [promega.co.uk]

- 4. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 5. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

- 6. UDP-dependent glycosyltransferases involved in the biosynthesis of steviol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

Application Notes and Protocols for the Purification of Rebaudioside J by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebaudioside J is a minor steviol glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. Like other steviol glycosides, it is a natural, non-caloric sweetener with potential applications in the food, beverage, and pharmaceutical industries. Its unique glycosylation pattern may offer a distinct taste profile compared to more abundant steviol glycosides like Rebaudioside A and Stevioside. The purification of this compound from the complex mixture of steviol glycosides present in crude stevia extracts presents a significant chromatographic challenge due to the structural similarity of these compounds.

This document provides detailed application notes and protocols for the purification of this compound using column chromatography, with a focus on preparative high-performance liquid chromatography (HPLC). The methodologies described are based on established principles for the separation of steviol glycosides and are intended to serve as a starting point for the development of a robust purification process.

Data Presentation

The successful purification of this compound requires careful optimization of chromatographic parameters. The following tables summarize typical starting conditions and expected performance metrics for two common modes of preparative HPLC: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Table 1: Recommended Starting Parameters for Preparative HPLC Purification of this compound

| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |

| Stationary Phase | C18, 5 µm, 250 x 21.2 mm | Amide, 5 µm, 250 x 21.2 mm |

| Mobile Phase A | Water (with 0.1% formic acid) | Acetonitrile (with 0.1% formic acid) |

| Mobile Phase B | Acetonitrile (with 0.1% formic acid) | Water (with 0.1% formic acid) |

| Gradient | 30-50% B over 40 minutes | 85-70% A over 35 minutes |

| Flow Rate | 20 mL/min | 18 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Column Temperature | 40°C | 35°C |

| Injection Volume | 1-5 mL (depending on concentration) | 1-5 mL (depending on concentration) |

Table 2: Expected Performance Metrics for this compound Purification

| Metric | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |

| Purity of Final Fraction | >95% | >95% |

| Recovery Rate | 70-85% | 75-90% |

| Typical Loading Capacity | 100-500 mg of crude extract | 100-500 mg of crude extract |

| Cycle Time | ~60 minutes | ~55 minutes |

Experimental Protocols

Preparation of Crude Steviol Glycoside Extract

A pre-purified stevia extract is required as the starting material for the isolation of this compound. This can be obtained commercially or prepared from dried Stevia rebaudiana leaves.

Materials:

-

Dried Stevia rebaudiana leaves

-

Deionized water

-

Ethanol

-

Macroporous adsorbent resin (e.g., Amberlite XAD series)

-

Rotary evaporator

-

Freeze dryer

Protocol:

-

Grind the dried stevia leaves into a fine powder.

-

Extract the powdered leaves with hot water (80°C) for 2 hours with constant stirring.

-

Filter the aqueous extract to remove solid plant material.

-

Pass the clarified extract through a column packed with a macroporous adsorbent resin to capture the steviol glycosides.

-

Wash the resin with water to remove sugars and other polar impurities.

-

Elute the steviol glycosides from the resin using 70% ethanol.

-

Concentrate the ethanolic eluate under reduced pressure using a rotary evaporator.

-

Lyophilize the concentrated extract to obtain a dry powder of crude steviol glycosides.

Preparative HPLC Purification of this compound

The following protocols detail the separation of this compound using either RP-HPLC or HILIC. A two-step purification strategy, where an initial RP-HPLC separation is followed by a HILIC polishing step, is often recommended for achieving high purity of minor glycosides.

2.1. Reversed-Phase HPLC (RP-HPLC) Protocol

Equipment and Materials:

-

Preparative HPLC system with a gradient pump, UV detector, and fraction collector

-

C18 preparative column (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile Phase A: Deionized water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Crude steviol glycoside extract

-

0.45 µm syringe filters

Protocol:

-

Prepare the mobile phases and degas them thoroughly.

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 20 mL/min until a stable baseline is achieved.

-

Dissolve the crude steviol glycoside extract in the initial mobile phase composition to a concentration of 10-50 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Inject the filtered sample onto the column.

-

Run the gradient program as specified in Table 1.

-

Monitor the elution profile at 210 nm.

-

Collect fractions corresponding to the peak suspected to be this compound based on analytical scale separations or mass spectrometry data.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the fractions containing high-purity this compound.

-

Remove the solvent from the pooled fractions under reduced pressure.

2.2. Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol

Equipment and Materials:

-

Preparative HPLC system with a gradient pump, UV detector, and fraction collector

-

Amide preparative column (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile Phase A: Acetonitrile with 0.1% formic acid

-

Mobile Phase B: Deionized water with 0.1% formic acid

-

Partially purified this compound fractions from RP-HPLC (or crude extract)

-

0.45 µm syringe filters

Protocol:

-

Prepare the mobile phases and degas them.

-

Equilibrate the amide column with the initial mobile phase composition (e.g., 85% A, 15% B) at a flow rate of 18 mL/min until a stable baseline is observed.

-

Dissolve the sample (either crude extract or the partially purified fractions from RP-HPLC) in the initial mobile phase composition.

-